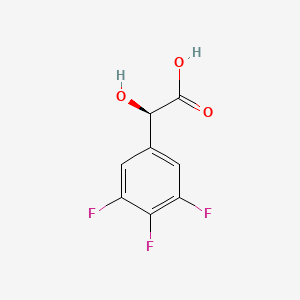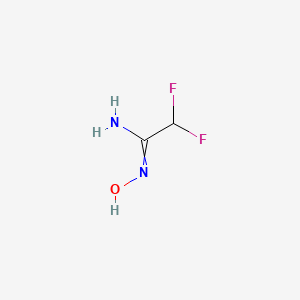
2,2-difluoro-N-hydroxyacetamidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-difluoro-N’-hydroxyethanimidamide is a chemical compound with the molecular formula C2H4F2N2O and a molecular weight of 110.06 g/mol It is characterized by the presence of two fluorine atoms, a hydroxyl group, and an imidamide functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-difluoro-N’-hydroxyethanimidamide can be achieved through the reaction of 2,2-difluoroethanamine with potassium hydroxide, followed by hydroxylation and cyclization reactions . The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
化学反応の分析
Types of Reactions
2,2-difluoro-N’-hydroxyethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
科学的研究の応用
2,2-difluoro-N’-hydroxyethanimidamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2,2-difluoro-N’-hydroxyethanimidamide involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its functional groups, which can interact with enzymes, receptors, and other biomolecules. These interactions can lead to various biological responses, depending on the specific context and application.
類似化合物との比較
Similar Compounds
2,2-difluoroethanamine: A precursor in the synthesis of 2,2-difluoro-N’-hydroxyethanimidamide.
N-hydroxyethanimidamide: A related compound with similar functional groups but lacking the fluorine atoms.
Uniqueness
2,2-difluoro-N’-hydroxyethanimidamide is unique due to the presence of both fluorine atoms and a hydroxyl group, which confer distinct chemical properties. These features make it a valuable compound for various research applications, as it can participate in a wide range of chemical reactions and exhibit specific biological activities.
特性
分子式 |
C2H4F2N2O |
|---|---|
分子量 |
110.06 g/mol |
IUPAC名 |
2,2-difluoro-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C2H4F2N2O/c3-1(4)2(5)6-7/h1,7H,(H2,5,6) |
InChIキー |
SBNMFTGQDQSPOL-UHFFFAOYSA-N |
正規SMILES |
C(C(=NO)N)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(4-iodophenyl)oxan-4-yl]propane-2-sulfonamide](/img/structure/B11823447.png)

![11,13-Dimethyl-5-[(pyridin-3-yl)methyl]-4,5,7,11,13-pentaazatricyclo[7.4.0.0,2,6]trideca-1(9),2(6),3,7-tetraene-10,12-dione](/img/structure/B11823465.png)
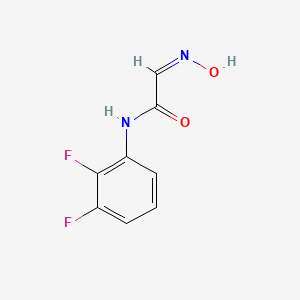
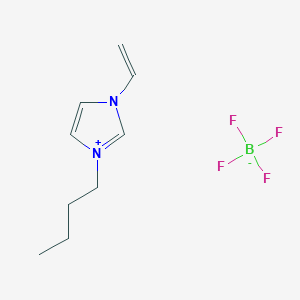
![[(2R,3S)-3-(phenylmethoxymethyl)oxiran-2-yl] 2-(hydroxymethyl)-4-nitrobenzoate](/img/structure/B11823475.png)
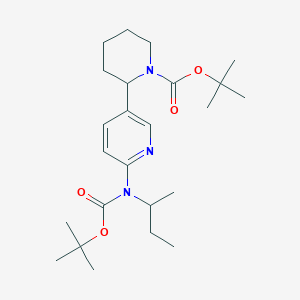

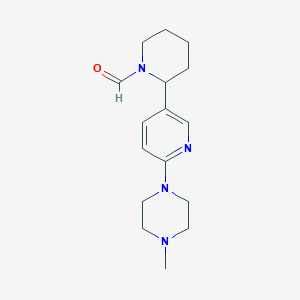
![Ferrocene, 1-[(1R)-1-[bis(1,1-dimethylethyl)phosphino]ethyl]-2-[bis[4-(trifluoromethyl)phenyl]phosphino]-, (2R)-](/img/structure/B11823502.png)

![L-|A-Asparagine, N-acetyl-L-|A-aspartyl-L-|A-glutamyl-L-valyl-N-[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]-](/img/structure/B11823511.png)
